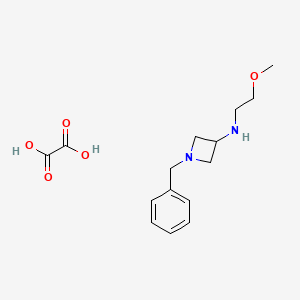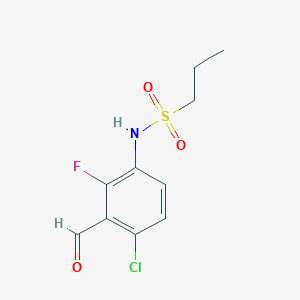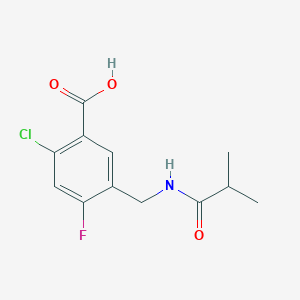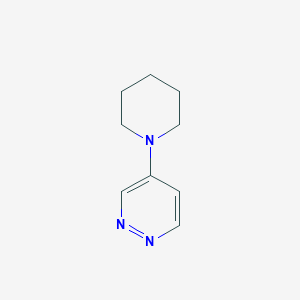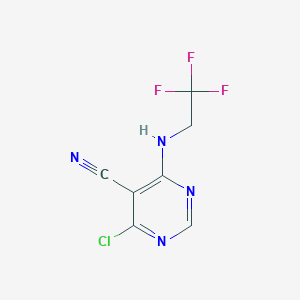![molecular formula C8H5ClN2O B13101579 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 144332-05-8](/img/structure/B13101579.png)
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and the pyrido[1,2-a]pyrimidin-2-one core structure contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer. Different aminoazines can also be employed in this approach, enabling access to several unusual bicyclic systems with higher nitrogen contents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of lithium amide anions and thermal cyclization are key steps in the industrial production process.
化学反応の分析
Types of Reactions
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrido[1,2-a]pyrimidin-2-one derivatives.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidin-2-one derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
作用機序
The mechanism of action of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as protein tyrosine kinases and cyclin-dependent kinases . These interactions disrupt cellular processes, leading to therapeutic effects such as antiproliferative and anti-inflammatory activities.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and enzyme inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities and are used in drug discovery.
Pyrido[1,2-a]pyrimidin-4-ones: Associated with a broad range of biological properties.
Uniqueness
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential for substitution reactions. This structural feature distinguishes it from other pyrido[1,2-a]pyrimidin-2-one derivatives and contributes to its diverse biological activities.
特性
CAS番号 |
144332-05-8 |
|---|---|
分子式 |
C8H5ClN2O |
分子量 |
180.59 g/mol |
IUPAC名 |
7-chloropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-10-8(12)3-4-11(7)5-6/h1-5H |
InChIキー |
NGLAMPFYDQFLBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C=CN2C=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


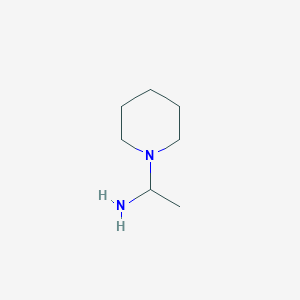

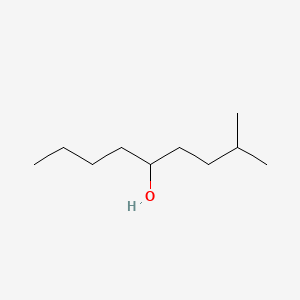

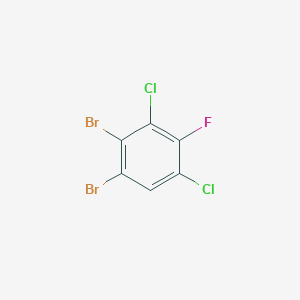
![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
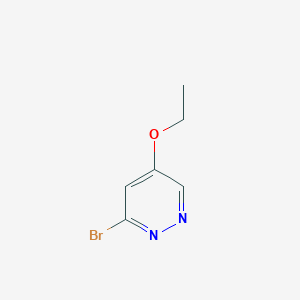
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
